molecular formula C13H16N2O B3243824 2,3-Dihydro-1h-spiro[isoquinoline-4,4'-piperidin]-1-one CAS No. 159634-65-8

2,3-Dihydro-1h-spiro[isoquinoline-4,4'-piperidin]-1-one

Cat. No.: B3243824
CAS No.: 159634-65-8
M. Wt: 216.28 g/mol
InChI Key: OWWRSNMAYWBCSB-UHFFFAOYSA-N
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Description

2,3-Dihydro-1h-spiro[isoquinoline-4,4’-piperidin]-1-one is a heterocyclic compound that features a spiro linkage between an isoquinoline and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and structural uniqueness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1h-spiro[isoquinoline-4,4’-piperidin]-1-one typically involves the Pictet-Spengler reaction, where an N-(2-nitrophenyl)sulfonyl group is used as both an activating and protecting group . The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1h-spiro[isoquinoline-4,4’-piperidin]-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2,3-Dihydro-1h-spiro[isoquinoline-4,4’-piperidin]-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1h-spiro[isoquinoline-4,4’-piperidin]-1-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, and metabolic processes .

Comparison with Similar Compounds

  • 2,3-Dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-3-one
  • 2,3-Dihydro-1H-spiro[isoquinoline-4,4’-oxane]

Comparison: 2,3-Dihydro-1h-spiro[isoquinoline-4,4’-piperidin]-1-one is unique due to its specific spiro linkage and the presence of both isoquinoline and piperidine rings. This structural feature distinguishes it from similar compounds and contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

spiro[2,3-dihydroisoquinoline-4,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-12-10-3-1-2-4-11(10)13(9-15-12)5-7-14-8-6-13/h1-4,14H,5-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWRSNMAYWBCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201207207
Record name 2,3-Dihydrospiro[isoquinoline-4(1H),4′-piperidin]-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159634-65-8
Record name 2,3-Dihydrospiro[isoquinoline-4(1H),4′-piperidin]-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159634-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydrospiro[isoquinoline-4(1H),4′-piperidin]-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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